![molecular formula C10H10BrF3O2 B13681200 (S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol](/img/structure/B13681200.png)
(S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol is a chiral compound with significant interest in various fields of chemistry and pharmacology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfone under photoredox or nucleophilic conditions.
Chiral Synthesis: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, often involving chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) under mild conditions.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include substituted derivatives, oxidized ketones or aldehydes, and reduced alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol involves interactions with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to enzymes or receptors, modulating their activity. The compound may act through pathways involving oxidative stress or inhibition of specific signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-propanediol
- (S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3-propanediol
- (S)-1-[2-Iodo-5-(trifluoromethyl)phenyl]-1,3-propanediol
Uniqueness
The presence of the bromine atom in (S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. This makes it particularly valuable in specific synthetic applications and potential therapeutic uses .
Eigenschaften
Molekularformel |
C10H10BrF3O2 |
---|---|
Molekulargewicht |
299.08 g/mol |
IUPAC-Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]propane-1,3-diol |
InChI |
InChI=1S/C10H10BrF3O2/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5,9,15-16H,3-4H2 |
InChI-Schlüssel |
XNOXKHCKCOTEMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CCO)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.